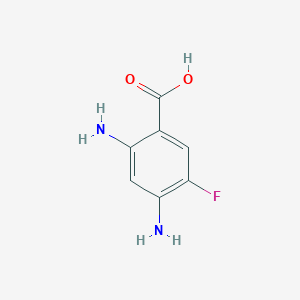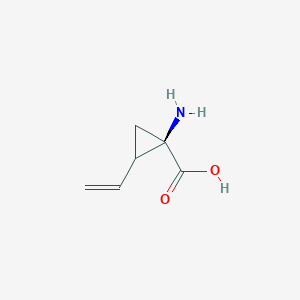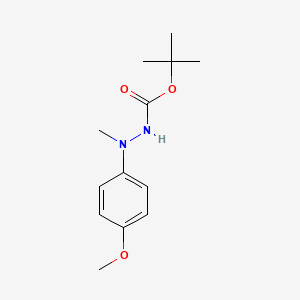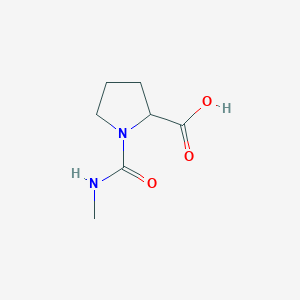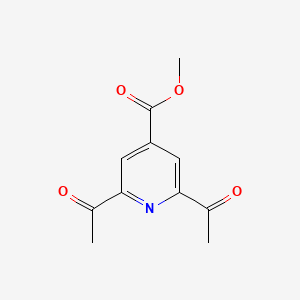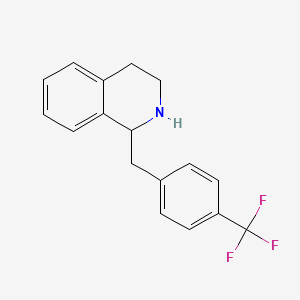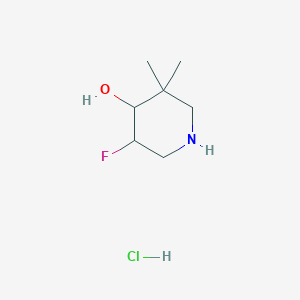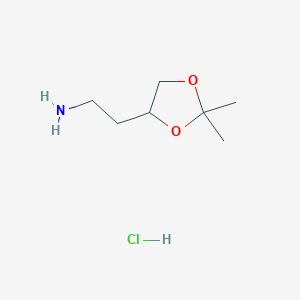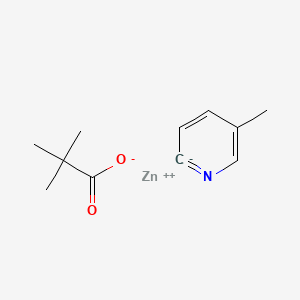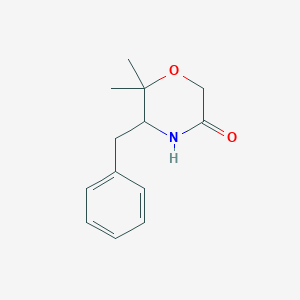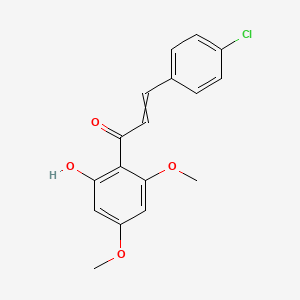![molecular formula C27H26F3N2O3PS B14785024 2,3-Dihydro-1,3-bis[(1S)-1-(1-naphthalenyl)ethyl]-1H-1,3,2-diazaphosphol-2-ium trifluoromethanesulfonate](/img/structure/B14785024.png)
2,3-Dihydro-1,3-bis[(1S)-1-(1-naphthalenyl)ethyl]-1H-1,3,2-diazaphosphol-2-ium trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-1,3-bis[(1S)-1-(1-naphthalenyl)ethyl]-1H-1,3,2-diazaphosphol-2-ium trifluoromethanesulfonate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a diazaphospholium core and naphthalenyl groups. Its properties make it a subject of interest for researchers in chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,3-bis[(1S)-1-(1-naphthalenyl)ethyl]-1H-1,3,2-diazaphosphol-2-ium trifluoromethanesulfonate typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the diazaphospholium core followed by the introduction of naphthalenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
化学反应分析
Types of Reactions
2,3-Dihydro-1,3-bis[(1S)-1-(1-naphthalenyl)ethyl]-1H-1,3,2-diazaphosphol-2-ium trifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the diazaphospholium core or the naphthalenyl groups.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
2,3-Dihydro-1,3-bis[(1S)-1-(1-naphthalenyl)ethyl]-1H-1,3,2-diazaphosphol-2-ium trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and developing new drugs.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism by which 2,3-Dihydro-1,3-bis[(1S)-1-(1-naphthalenyl)ethyl]-1H-1,3,2-diazaphosphol-2-ium trifluoromethanesulfonate exerts its effects involves its interaction with molecular targets. The diazaphospholium core can participate in various chemical interactions, while the naphthalenyl groups provide additional binding sites. These interactions can influence biochemical pathways and cellular processes, making the compound a valuable tool in research.
相似化合物的比较
Similar Compounds
Indane-1,3-dione: A versatile building block used in biosensing, bioactivity, and bioimaging.
1H-Inden-1-one, 2,3-dihydro-: Known for its applications in organic synthesis and materials science.
Uniqueness
2,3-Dihydro-1,3-bis[(1S)-1-(1-naphthalenyl)ethyl]-1H-1,3,2-diazaphosphol-2-ium trifluoromethanesulfonate stands out due to its unique combination of a diazaphospholium core and naphthalenyl groups. This structure provides distinct chemical and physical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
属性
分子式 |
C27H26F3N2O3PS |
|---|---|
分子量 |
546.5 g/mol |
IUPAC 名称 |
1,3-bis(1-naphthalen-1-ylethyl)-2H-1,3,2-diazaphosphol-2-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C26H25N2P.CHF3O3S/c1-19(23-15-7-11-21-9-3-5-13-25(21)23)27-17-18-28(29-27)20(2)24-16-8-12-22-10-4-6-14-26(22)24;2-1(3,4)8(5,6)7/h3-20,29H,1-2H3;(H,5,6,7) |
InChI 键 |
ODIZSLCFYHFZQK-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC2=CC=CC=C21)N3C=CN([PH2+]3)C(C)C4=CC=CC5=CC=CC=C54.C(F)(F)(F)S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]propan-1-one](/img/structure/B14784942.png)
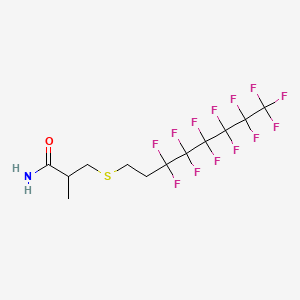
![2-amino-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B14784956.png)
